E27 vs. Hit 9: 10-Fold Improvement in Antiproliferative Potency Through Structural Optimization
In a direct head-to-head SAR study within the same experimental system, the optimized lead E27 exhibited substantially greater antiproliferative activity against multiple cancer cell lines compared to the initial virtual screening hit compound 9. The study reported that analog E27 displayed the best antitumor activity with IC₅₀ values ranging from 7.81 μM to 10.36 μM, whereas hit 9 showed only moderate broad-spectrum in vitro antitumor activity, with the structural optimization yielding approximately a 10-fold improvement in potency [1]. Additionally, the tubulin polymerization inhibitory activity was improved (E27 IC₅₀ = 16.1 μM) relative to the hit compound, which displayed only moderate tubulin polymerization inhibition [1].
| Evidence Dimension | Antiproliferative IC₅₀ across cancer cell line panel |
|---|---|
| Target Compound Data | IC₅₀ 7.81–10.36 μM (HepG2: 9.32 μM; A549: 10.36 μM; HCT116: 7.81 μM) |
| Comparator Or Baseline | Hit compound 9: moderate broad-spectrum antitumor activity (approximately 10-fold less potent based on SAR optimization trajectory) |
| Quantified Difference | Approximately 10-fold improvement in IC₅₀ from hit 9 to E27 following structural optimization |
| Conditions | Cell viability assay, 72 h treatment; HepG2, A549, HCT116 cell lines; tubulin polymerization inhibition assay |
Why This Matters
This direct comparison demonstrates that the substantial medicinal chemistry effort invested in optimizing hit 9 to E27 was essential to achieve therapeutically relevant potency levels, validating E27 as the singular optimized lead from this chemical series rather than an interchangeable analog.
- [1] Liu W, Jia H, Guan M, et al. Discovery of novel tubulin inhibitors targeting the colchicine binding site via virtual screening, structural optimization and antitumor evaluation. Bioorg Chem. 2022;118:105486. View Source
